molecular formula C24H27ClN4O2S B2423437 N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189932-66-8

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2423437
CAS No.: 1189932-66-8
M. Wt: 471.02
InChI Key: ZDEGGDICEZFHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has been conducted on the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. Studies suggest a complex metabolic activation pathway that might lead to DNA-reactive products, highlighting the importance of understanding the metabolic fate of these compounds for safety evaluations (Coleman et al., 2000).

Synthesis of Chloroacetanilide and Dichloroacetamide Compounds

Another area of research involves the radiosynthesis of chloroacetanilide herbicides for studying their metabolism and mode of action. This includes the development of high-specific-activity compounds required for detailed metabolic studies (Latli & Casida, 1995).

Herbicide Activity Influenced by Soil and Crop Management

Studies on acetochlor, alachlor, and metolachlor's reception and activity have shown how agricultural practices like wheat straw mulching and irrigation can affect the efficacy and environmental behavior of these herbicides. This research is crucial for developing sustainable and effective weed management strategies (Banks & Robinson, 1986).

Discovery of Non-Peptide Agonists for Specific Receptors

In the realm of medicinal chemistry, the discovery and development of non-peptide agonists for certain receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, demonstrate the potential therapeutic applications of complex organic compounds. These studies provide insights into the design and optimization of new drugs with specific receptor targets (Röver et al., 2000).

Synthesis and Activity of Triazolo Phthalazines

Research into the synthesis of new analogs of triazolo phthalazines and their anticancer and antimicrobial activity underscores the ongoing search for novel therapeutic agents. This work involves creating and testing compounds for their potential to inhibit cancer cell growth and combat microbial infections (Kumar et al., 2019).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-5-4-6-8-17)23(28-24)32-16-21(30)26-19-15-18(25)9-10-20(19)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEGGDICEZFHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.